molecular formula C22H18ClN3S B2667589 N-benzyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688354-49-6

N-benzyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine

Cat. No.: B2667589
CAS No.: 688354-49-6
M. Wt: 391.92
InChI Key: CFMMZAKMXZICMZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C22H18ClN3/c23-18-12-10-16 (11-13-18)14-21-25-20-9-5-4-8-19 (20)22 (26-21)24-15-17-6-2-1-3-7-17/h1-13H,14-15H2, (H,24,25,26) . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Medicinal Chemistry Applications

N-benzyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine derivatives have been explored for their potential in addressing various health conditions through different mechanisms. For instance, quinazolin-4-ylamino derivatives have been identified as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating potential applications in tumor growth inhibition (Wissner et al., 2005). Additionally, certain quinazolinone derivatives have shown significant diuretic activity, suggesting their utility in managing conditions that benefit from diuresis (Maarouf, El‐Bendary, & Goda, 2004).

Synthesis Methodologies

The development of novel quinazolinone compounds often involves innovative synthetic methodologies that can be broadly applicable in organic chemistry. For example, efficient aerobic oxidative synthesis of 2-aryl quinazolines via benzyl C-H bond amination has been reported, showcasing a novel approach to constructing quinazoline derivatives without the need for metal catalysts or additives (Han et al., 2011).

Pharmacological Investigations

Quinazolinone derivatives have been extensively studied for their pharmacological properties. Some novel 3-(benzyl)-2-substituted amino-quinazolin-4(3H)-ones have been synthesized and investigated for analgesic and anti-inflammatory activities. These studies reveal that certain derivatives demonstrate moderate to potent activities in these areas, offering a foundation for further development of new therapeutic agents (Alagarsamy, Murugesan, & Sheorey, 2008).

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Properties

IUPAC Name

N-benzyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3S/c23-18-12-10-17(11-13-18)15-27-22-25-20-9-5-4-8-19(20)21(26-22)24-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMMZAKMXZICMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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